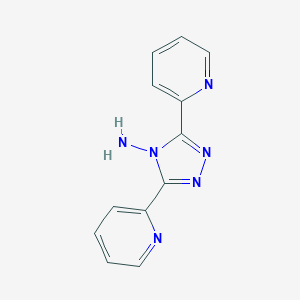

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dipyridin-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRKXLULSZZZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341225 | |

| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-88-1 | |

| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, a versatile heterocyclic ligand. This compound, often abbreviated as "abpt," is of significant interest in the field of coordination chemistry, particularly for its application in the formation of spin-crossover (SCO) complexes. This document details a probable synthetic pathway, outlines key characterization data, and presents this information in a clear, accessible format for researchers and professionals in chemistry and drug development.

Introduction

This compound is a tridentate ligand featuring a central 1,2,4-triazole ring flanked by two pyridyl groups. The presence of multiple nitrogen donor atoms allows it to form stable complexes with a variety of transition metal ions. A significant body of research on this ligand is focused on its iron(II) complexes, which can exhibit spin-crossover behavior.[1] This phenomenon, where the spin state of the central metal ion can be switched by external stimuli such as temperature or pressure, makes these materials promising candidates for applications in molecular switches, sensors, and data storage devices.[1] Understanding the synthesis and thorough characterization of the parent ligand is therefore a critical first step for the rational design and development of these advanced functional materials.

Synthesis

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the reaction of 2-cyanopyridine with hydrazine hydrate in a sealed vessel.

Caption: Proposed reaction scheme for the synthesis of the title compound.

Experimental Protocol (Probable Method)

This protocol is adapted from the synthesis of the 4-pyridyl isomer and is expected to yield the desired 2-pyridyl product with minor modifications.[3]

Materials:

-

2-Cyanopyridine

-

Hydrazine monohydrate (e.g., 79-85% solution)

-

Ethanol

-

Water

-

Acetone

-

Teflon-lined autoclave (25 mL)

Procedure:

-

In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (e.g., 2.6 g, 25 mmol), hydrazine monohydrate (e.g., 3 mL), water (e.g., 8 mL), and ethanol (e.g., 1 mL).

-

Seal the autoclave and heat it to 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting crystalline product by filtration.

-

Wash the crystals with water and then with acetone.

-

Dry the product in vacuo.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections summarize the key analytical data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₆ |

| Molecular Weight | 238.25 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 182-184 °C |

| CAS Number | 1671-88-1 |

Spectroscopic Data

While full spectral data sets are available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center, the following tables summarize the expected and reported key spectral features.[4]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the two pyridyl rings and the amine group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazole and pyridyl rings.

3.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amine) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~1600 | C=N and C=C stretching |

| ~1400-1500 | Aromatic ring vibrations |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 238 | Molecular ion peak [M]⁺ |

| 105, 78 | Common fragments, likely corresponding to pyridyl moieties |

Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound.[1][5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.6191(2) Å |

| b | 14.7136(4) Å |

| c | 11.4703(4) Å |

| β | 95.474(2)° |

| Volume | 1112.01(6) ų |

| Z | 4 |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationship of its application in spin-crossover complex formation.

Caption: General workflow for the synthesis of the title compound.

Caption: Workflow for the characterization of the synthesized product.

Caption: Logical flow from ligand to spin-crossover applications.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The probable synthetic route, based on established literature for a closely related isomer, offers a reliable starting point for its preparation. The comprehensive characterization data, including physicochemical properties, spectroscopic signatures, and crystallographic information, serves as a valuable resource for researchers to verify the successful synthesis and purity of this important ligand. The outlined workflows and logical diagrams provide a clear visual representation of the processes involved from synthesis to potential application. This foundational knowledge is crucial for the continued exploration and utilization of this compound in the development of advanced functional materials, particularly in the exciting field of spin-crossover complexes.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis[4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole-κ2 N 1,N 5]diaquacobalt(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STRUCTURE OF FREDERICAMYCIN A, AN ANTITUMOR ANTIBIOTIC OF A NOVEL SKELETAL TYPE; SPECTROSCOPIC AND MASS SPECTRAL CHARACTERIZATION [jstage.jst.go.jp]

- 4. This compound | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, a heterocyclic compound of interest in coordination chemistry and drug design. This document outlines the key crystallographic parameters, molecular geometry, and non-covalent interactions that govern its three-dimensional structure. Detailed experimental protocols for its synthesis and single-crystal growth are also presented, alongside visualizations to facilitate a comprehensive understanding of its structural characteristics and the experimental workflow.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic and data collection parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀N₆ |

| Formula Weight | 238.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.6191(2) Å |

| b | 14.7136(4) Å |

| c | 11.4703(4) Å |

| α | 90° |

| β | 95.474(2)° |

| γ | 90° |

| Volume | 1112.01(6) ų |

| Z | 4 |

| Calculated Density | 1.423 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Data Collection | |

| Diffractometer | Bruker APEX CCD area-detector |

| Reflections Collected | 23253 |

| Independent Reflections | 2751 [R(int) = 0.052] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2751 / 0 / 193 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.116 |

| R indices (all data) | R1 = 0.052, wR2 = 0.117 |

The molecular structure of the title compound is characterized by a central 4H-1,2,4-triazole ring substituted with two pyridyl groups at the 3- and 5-positions and an amino group at the 4-position. The molecule exhibits a slight deviation from planarity, with the pyridyl rings being twisted relative to the central triazole ring.[1][2] This conformation is stabilized by intramolecular hydrogen bonds.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of non-covalent interactions, which play a crucial role in the formation of the supramolecular architecture.

Intramolecular Hydrogen Bonding: A key feature of the molecular conformation is the presence of intramolecular N-H···N hydrogen bonds.[1][2] The hydrogen atoms of the amino group form hydrogen bonds with the nitrogen atoms of the adjacent pyridyl rings, leading to the formation of stable six-membered rings. This interaction is a significant factor in defining the relative orientation of the pyridyl and triazole rings.

Intermolecular Interactions: The molecules are further interconnected in the crystal lattice through a combination of weak C-H···N and C-H···π interactions.[1][2] These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing. The C-H···π interactions involve a hydrogen atom from a pyridyl ring of one molecule interacting with the π-electron cloud of a pyridyl ring of a neighboring molecule.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for the title compound is a modification of the hydrothermal synthesis used for its 4-pyridyl isomer.[3]

Materials and Reagents:

-

2-Cyanopyridine

-

Hydrazine monohydrate (80% or higher)

-

Ethanol

-

Deionized water

-

Teflon-lined autoclave (25 mL)

Procedure:

-

In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL), deionized water (8 mL), and ethanol (1 mL).

-

Seal the autoclave and heat it to 120°C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting solid by filtration.

-

Wash the solid with deionized water and then with acetone.

-

Dry the product in a vacuum desiccator.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Materials and Reagents:

-

Synthesized this compound

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve a small amount of the synthesized product in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature.

-

Colorless, block-like crystals are expected to form over a period of several days to a week.[1]

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A four-circle diffractometer equipped with a CCD area detector (e.g., Bruker APEX) is suitable for data collection.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically used.

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature, typically 293 K.

-

A series of frames are collected with ω and φ scans.

-

The collected data is processed using software for cell refinement, data reduction, and absorption correction (e.g., SAINT and SADABS).

Structure Solution and Refinement:

-

The structure is solved by direct methods (e.g., using SHELXS).

-

The structure is refined by full-matrix least-squares on F² (e.g., using SHELXL).

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data, analysis of intermolecular forces, and explicit experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry. The provided visualizations of the key interactions and experimental workflows serve to enhance the understanding of the solid-state properties of this compound, which is a crucial step in its potential application in drug development and the design of novel functional materials.

References

physical and chemical properties of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. The information is intended for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₆.[1] It belongs to the triazole family, a class of compounds known for their diverse chemical reactivity and significant biological activities.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₆ | [1] |

| Molecular Weight | 238.25 g/mol | [1][2] |

| CAS Number | 1671-88-1 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 182-184 °C | [2][3] |

| Solubility | Soluble in dimethylformamide (DMF) | [4] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | |

| a | 6.6191(2) Å | [4] |

| b | 14.7136(4) Å | [4] |

| c | 11.4703(4) Å | [4] |

| β | 95.474(2)° | [4] |

| Volume | 1112.01(6) ų | [4] |

| Z | 4 | [4] |

Spectroscopic Data

Table 3: Spectroscopic Data References

| Technique | Reference |

| ¹H NMR | [1] |

| ¹³C NMR | [1] |

| FTIR | [1] |

| UV-Vis | [1] |

| Mass Spectrometry (GC-MS) | [1] |

For the closely related compound, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, some spectral data is available. The FT-ATR-IR spectrum shows characteristic peaks at 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460, 1363, 1333, 1245, 1214, 1089, 1045, 977, 940, 876, 827, 733, 689, 636, 606, 508, 473, and 418 cm⁻¹.[5]

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of the title compound is not explicitly available in the searched literature. However, a method for the synthesis of the isomeric 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole has been reported and can be adapted.[6] This synthesis involves the reaction of isonicotinonitrile with hydrazine. A more general method for the synthesis of 4-amino-1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine hydrate.[7][8]

Adapted Experimental Protocol:

The synthesis of this compound can be conceptually approached by reacting 2-cyanopyridine with hydrazine hydrate.

-

Reaction Scheme:

-

Proposed Procedure:

-

In a round-bottom flask, dissolve 2-cyanopyridine in a suitable high-boiling solvent such as ethylene glycol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

-

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as dimethylformamide.[4]

-

Data Collection: A Bruker APEX CCD area-detector diffractometer with Mo Kα radiation is used for data collection.[4]

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².[4]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 1,2,4-triazole derivatives is well-known for its significant biological activities, particularly as antifungal and anticonvulsant agents.[9][10][11][12]

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][13][14][15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[9][15] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[9]

Caption: Antifungal mechanism of 1,2,4-triazole derivatives.

Anticonvulsant Activity

Several 1,2,4-triazole derivatives have demonstrated promising anticonvulsant activity.[10][11][12][17] While the exact mechanisms can vary, some studies suggest that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems. Additionally, some derivatives possess reactive oxygen species (ROS) scavenging activity, which may contribute to their efficacy in models of pharmacoresistant epilepsy.[10]

Herbicide Activity and Other Biological Effects

The related compound, 3-amino-1,2,4-triazole (amitrole), is known to be a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis in microorganisms.[18] It also acts as an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[19] Furthermore, some aminotriazoles have been shown to inhibit catalase.[20]

Experimental Workflows

The general workflow for the synthesis and characterization of this compound and evaluation of its biological activity is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a compound of significant interest due to its structural features and the established biological activities of the broader 1,2,4-triazole class. Its ability to act as a ligand in the formation of metal complexes also opens avenues for applications in materials science.[2][4] Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological mechanisms of action and potential therapeutic applications.

References

- 1. This compound | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 1671-88-1 [chemicalbook.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.org [mdpi.org]

- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 8. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isres.org [isres.org]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 19. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for the compound 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. Due to the proprietary nature of spectral databases, this guide summarizes the types of available data and their sources, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound is available through specialized databases. While direct spectral figures are not publicly accessible, the following tables summarize the types of data that have been recorded and can be accessed via SpectraBase.[1]

| Spectroscopic Technique | Data Availability | Source of Sample |

| ¹H NMR | Available in SpectraBase | Not specified |

| ¹³C NMR | Available in SpectraBase | Not specified |

| FTIR | KBr Wafer technique, available in SpectraBase | MAYBRIDGE CHEMICAL COMPANY LTD. |

| ATR-IR | Available in SpectraBase | Aldrich |

| UV-Vis | Available in SpectraBase | Not specified |

| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center | Not specified |

Experimental Protocols

A detailed experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound has been reported.

Synthesis of this compound

A published method for the synthesis of the title compound involves the reaction of 2-cyanopyridine with hydrazine hydrate. While the full detailed procedure for the 2-pyridyl isomer is not provided in the search results, a similar procedure for the 4-pyridyl isomer is available and can be adapted. The synthesis of the target compound has been successfully carried out to obtain crystals for X-ray diffraction.[2]

Single-Crystal X-ray Diffraction

Crystals of this compound suitable for X-ray diffraction were obtained and analyzed.[2][3] The data collection was performed on a Bruker APEX CCD area-detector diffractometer.[2][3] The crystal structure was solved and refined to provide detailed information about the molecular geometry and intermolecular interactions.[2][3]

Crystal Data:

-

Formula: C₁₂H₁₀N₆

-

Molecular Weight: 238.26

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

Synthesis Workflow

The synthesis of this compound can be represented by the following workflow, starting from 2-cyanopyridine and hydrazine hydrate.

Caption: Synthesis of this compound.

References

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole as a polydentate ligand for metal complexes

An In-depth Technical Guide on 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole as a Polydentate Ligand for Metal Complexes

This technical guide provides a comprehensive overview of this compound, a versatile polydentate ligand, and its coordination complexes with various transition metals. This document consolidates key findings on the synthesis, structural characterization, and magnetic properties of these complexes, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Introduction

This compound, commonly abbreviated as adpt or abpt, is a multi-N-donor ligand that has garnered significant interest in coordination chemistry.[1] Its structure, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups and an amino substituent, offers multiple coordination sites. This allows for the formation of a diverse range of metal complexes with varying nuclearities, geometries, and interesting physical properties.[2][3] These complexes have shown potential applications in molecular magnetism, catalysis, and materials science.[2] Of particular note are the intriguing magnetic behaviors exhibited by some of these compounds, such as spin crossover and slow magnetic relaxation.[2][4]

Ligand Synthesis and Characterization

The synthesis of this compound (adpt) is a crucial first step in the development of its metal complexes. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A synthetic route to a related ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, involves the reaction of 4-cyanopyridine with hydrazine monohydrate in a sealed Teflon-lined autoclave at elevated temperatures.[5] A similar principle can be applied for the 2-pyridyl isomer.

-

Reactants: 2-Cyanopyridine, Hydrazine Monohydrate, Water, Ethanol.

-

Procedure: A mixture of 2-cyanopyridine, hydrazine monohydrate, water, and ethanol is sealed in a Teflon-lined autoclave.[5] The autoclave is then heated to 120 °C for 48 hours.[5] After the reaction period, the autoclave is allowed to cool slowly to room temperature. The resulting crystals are isolated by filtration, washed with water and acetone, and dried under vacuum.[5]

Characterization Data for the Ligand

The synthesized ligand can be characterized using various spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₆ |

| Molecular Weight | 238.26 g/mol [1] |

| Melting Point | 182-184 °C |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.79 (d, J = 5.5 Hz, 4H), 8.07 (d, J = 5.6 Hz, 4H), 6.51 (s, 2H)[5] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 153.0, 150.1, 133.9, 122.0[5] |

| FT-IR (cm⁻¹) | 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460, 1363, 1333, 1245, 1214, 1089, 1045, 977, 940, 876, 827, 733, 689, 636, 606, 508, 473, 418[5] |

Synthesis of Metal Complexes

The adpt ligand readily forms complexes with a variety of first-row transition metals.[3] The synthesis of these complexes generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of adpt Metal Complexes

-

Materials: this compound, metal salts (e.g., Cu(NO₃)₂·3H₂O, NH₄Fe(SO₄)₂·12H₂O, metal acetates), solvents (e.g., dimethylformamide, ethanol, methanol, acetonitrile).[1][2][3]

-

Procedure:

-

Dissolve the adpt ligand in a suitable solvent (e.g., dimethylformamide).[1]

-

Add a solution of the desired metal salt to the ligand solution.[1][2]

-

The reaction mixture may be stirred at room temperature or heated to facilitate complex formation.

-

Crystals of the metal complex can be obtained by slow evaporation of the solvent or by diffusion techniques.

-

The stoichiometry of the reactants and the choice of solvent can influence the final product, leading to the formation of mononuclear, dinuclear, or polynuclear complexes.[3][6]

Structural and Spectroscopic Data of Metal Complexes

The coordination of adpt to metal centers results in complexes with diverse geometries and interesting structural features. X-ray crystallography is a primary tool for elucidating the solid-state structures of these compounds.

Table of Crystallographic Data for Selected adpt Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| C₁₂H₁₀N₆ (adpt ligand) | Monoclinic | P2₁/c | 6.6191(2) | 14.7136(4) | 11.4703(4) | 95.474(2) | 1112.01(6) | 4 |

| [Cu(adpt)₂(N₃)]NO₃ (1) | Monoclinic | P2₁/n | - | - | - | - | - | - |

| [Cu(adpt)₂(N₃)₂]·2H₂O (2) | Triclinic | P-1 | - | - | - | - | - | - |

| [Cu(NO₃)₂(C₁₂H₁₀N₆)₂] | Monoclinic | P2₁/c | - | - | - | - | - | - |

Note: Complete crystallographic data for complexes 1 and 2 were not available in the provided search results.

In its metal complexes, the adpt ligand can act as a bidentate or tridentate ligand, coordinating through the nitrogen atoms of the pyridyl rings and the triazole ring.[1][7] The flexibility of the pyridyl rings allows them to rotate around the C-C single bond to achieve favorable coordination geometries.[1] The resulting complexes can exhibit distorted octahedral, tetragonal pyramidal, or tetrahedral geometries.[2][6][7] For instance, in trans-Bis[4-amino-3,5-bis(2-pyridyl)-4H-1,2,4-triazole-κN,N]bis(nitrato-κO)copper(II), the Cu(II) atom has a distorted octahedral geometry.[8]

Magnetic Properties

A significant area of research for adpt metal complexes is their magnetic behavior. These complexes can exhibit a range of magnetic phenomena, from simple paramagnetic behavior to more complex cooperative effects like spin crossover and single-molecule magnet (SMM) behavior.[2][4]

Spin Crossover (SCO)

Iron(II) complexes of adpt and its derivatives are known to exhibit spin crossover, where the spin state of the metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature or pressure.[4] For example, in the [Fe(abpt)₂(NCS)₂] system, applying high pressure can induce a transition from a high-spin state to a low-spin state for both crystallographically independent metal centers.[4]

Slow Magnetic Relaxation

Certain copper(II) complexes with adpt and pseudohalide ligands have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of single-molecule magnets.[2] This property is influenced by low-energy vibrational modes within the molecule.[2]

Magnetic Susceptibility Data

-

[Cu₂(sq)(abpt)₂]·2H₂O: At room temperature, the χMT value is 0.369 emu K mol⁻¹, which is close to the value expected for an isolated S = ½ spin. This value increases to 0.45 emu K mol⁻¹ at 2 K.[9]

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical processes involved in the study of adpt complexes can aid in understanding the research workflow.

Caption: General experimental workflow for the synthesis and characterization of adpt metal complexes.

Caption: Logical relationship of adpt ligand coordination to a metal ion.

Conclusion

This compound is a highly versatile and valuable ligand in the field of coordination chemistry. Its ability to form stable complexes with a wide range of transition metals, coupled with the interesting magnetic and structural properties of these complexes, makes it a compelling subject for further research. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals working on the design and synthesis of novel metal-organic materials and potential therapeutic agents. The exploration of substituted adpt ligands and their coordination chemistry promises to yield even more fascinating structures and properties in the future.[4]

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penta‐ and Hexacoordinated Copper(II) Complexes with Azido and 4‐amino‐3,5‐di‐2‐pyridyl‐4H‐1,2,4‐triazole Ligands with Field‐Induced Slow Magnetic Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Bridging Power of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide to its Coordination Chemistry

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

The versatile nitrogen-rich ligand, 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT), has garnered significant attention in the field of coordination chemistry. Its unique structural architecture, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups and an amino substituent, provides multiple coordination sites. This allows ADPT to act as a versatile building block for the construction of a diverse array of mono- and polynuclear metal complexes with intriguing structural, magnetic, and biological properties. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and key experimental protocols related to ADPT, with a focus on its potential applications in medicinal chemistry and materials science.

Synthesis of the Ligand: this compound (ADPT)

The synthesis of ADPT is a crucial first step in the exploration of its coordination chemistry. While several methods have been reported, a common and effective approach involves the reaction of 2-cyanopyridine with hydrazine hydrate.

Experimental Protocol: Synthesis of ADPT

A detailed experimental protocol for the synthesis of ADPT is outlined below. This procedure is a compilation of established methods and can be adapted based on laboratory conditions.

Materials:

-

2-Cyanopyridine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine in ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization. This often involves dissolving the residue in a dilute aqueous solution of hydrochloric acid, followed by filtration to remove any insoluble impurities. The filtrate is then neutralized with a solution of sodium hydroxide to precipitate the pure ADPT ligand.

-

Isolation and Drying: The precipitated white solid is collected by filtration, washed with cold water, and dried in a desiccator over a suitable drying agent.

Coordination Chemistry of ADPT: A Bridge Between Metal Centers

ADPT is an excellent multi-N-donor ligand, capable of coordinating to metal ions in various ways. The nitrogen atoms of the two pyridyl rings and at least two nitrogen atoms of the triazole ring can participate in coordination. This versatility allows for the formation of a wide range of coordination complexes with diverse dimensionalities, from simple mononuclear species to complex polynuclear and coordination polymer structures.

General Coordination Behavior

The coordination of ADPT to a metal center typically involves the nitrogen atoms of the pyridyl rings.[1] The molecule can rotate around the C-C bonds connecting the pyridyl rings to the triazole core to achieve a suitable conformation for chelation or bridging.[1] In many complexes, ADPT acts as a bridging ligand, connecting two or more metal centers through its pyridyl and/or triazole nitrogen atoms. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional networks.

Structural and Spectroscopic Data of ADPT Metal Complexes

The coordination of ADPT to various transition metal ions has been extensively studied. A summary of key structural and magnetic data for some representative ADPT complexes is presented in the tables below.

Table 1: Selected Crystallographic Data for ADPT and its Metal Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| C₁₂H₁₀N₆ (ADPT) | Monoclinic | P2₁/c | 6.6191(2) | 14.7136(4) | 11.4703(4) | 95.474(2) | [1] |

| [Cu(sq)(adpt)₂]·2H₂O (sq = squarate) | Monoclinic | P2₁/n | 10.957(2) | 13.987(3) | 11.089(2) | 98.45(3) | [2] |

| --INVALID-LINK--₂ | Monoclinic | C2/c | 17.345(4) | 9.123(2) | 18.567(4) | 108.91(3) | |

| [Fe(adpt)₂(NCS)₂] | Orthorhombic | Pbcn | 16.123(3) | 11.456(2) | 14.789(3) | 90 |

Table 2: Selected Magnetic Properties of ADPT Metal Complexes

| Compound | Magnetic Moment (μ_eff) at 300 K (μ_B) | Curie-Weiss Constant (θ, K) | Magnetic Behavior | Ref. |

| [Cu(sq)(adpt)₂]·2H₂O | 1.82 | -0.5 | Weak antiferromagnetic coupling | [2] |

| [Fe(adpt)₂(NCS)₂] | 5.25 | - | High-spin Fe(II) with spin crossover behavior | |

| Dinuclear Copper-ADPT clusters | - | - | Antiferromagnetic ordering above 50 K | [1] |

Experimental Protocols for Characterization

The characterization of ADPT and its metal complexes relies on a combination of spectroscopic and analytical techniques. Detailed protocols for some of the key experiments are provided below.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of ADPT complexes.

Experimental Protocol:

-

Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, typically equipped with a CCD area detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] Data is collected at a specific temperature, often 100 K or 293 K, by performing ω and φ scans.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide valuable information about the electronic structure and magnetic interactions within the metal complexes.

Experimental Protocol:

-

Sample Preparation: A powdered sample of the complex is packed into a gelatin capsule or a similar sample holder.

-

Measurement: The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer. Measurements are typically performed in a constant applied magnetic field (e.g., 0.1 T).

-

Data Analysis: The molar magnetic susceptibility (χ_M) is corrected for the diamagnetic contributions of the sample holder and the constituent atoms using Pascal's constants. The effective magnetic moment (μ_eff) is then calculated from the equation μ_eff = 2.828(χ_M T)^(1/2).

Potential Applications in Drug Development

The unique coordination chemistry of ADPT and its derivatives has opened avenues for their exploration in the field of drug development. The ability of these ligands and their metal complexes to interact with biological targets makes them promising candidates for various therapeutic applications.

Antimicrobial and Anticancer Activity

Several studies have reported the antimicrobial and anticancer activities of metal complexes containing 1,2,4-triazole-based ligands. The coordination of the metal ion can enhance the biological activity of the organic ligand. For instance, some copper(II) complexes of ADPT have been shown to exhibit antimicrobial activity against various bacteria and fungi.[2] Furthermore, related triazole-metal complexes have demonstrated promising in-vitro anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the interaction of the complex with DNA or the inhibition of key enzymes.

Visualizing the Chemistry of ADPT

To better understand the synthesis, coordination, and experimental workflow associated with ADPT, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound (ADPT).

Caption: A common bridging coordination mode of ADPT between two metal centers (M).

Caption: General experimental workflow for the characterization of ADPT metal complexes.

References

magnetic properties of transition metal complexes with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

An In-depth Technical Guide on the Magnetic Properties of Transition Metal Complexes with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

This technical guide provides a comprehensive overview of the magnetic properties of transition metal complexes incorporating the versatile ligand this compound (abpt). The unique coordination capabilities of abpt, stemming from its triazole and pyridine moieties, facilitate the formation of a diverse range of mononuclear and polynuclear complexes with interesting magnetic behaviors, including spin crossover (SCO) and slow magnetic relaxation.[1] This document is intended for researchers, scientists, and professionals in the field of coordination chemistry and materials science.

Synthesis of Transition Metal Complexes with abpt

The synthesis of transition metal complexes with this compound typically involves the reaction of a transition metal salt with the abpt ligand in a suitable solvent or solvent mixture. The resulting complexes can be influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the reaction conditions.

Magnetic Properties of Transition Metal-abpt Complexes

The magnetic properties of these complexes are highly dependent on the choice of the transition metal, its oxidation state, and the coordination environment imposed by the abpt ligand and any co-ligands.

Copper(II) Complexes

Copper(II) complexes with abpt have been shown to exhibit interesting magnetic phenomena, including field-induced slow magnetic relaxation.

| Complex | χMT at 300 K (cm3 K mol-1) | Key Magnetic Feature |

| [Cu(abpt)2(N3)]NO3 | Not specified | Field-induced slow magnetic relaxation[1] |

| [Cu(abpt)2(N3)2]·2H2O | Not specified | Paramagnetic |

| [Cu2(sq)(abpt)2]·2H2O | 0.369 | Antiferromagnetic coupling[2] |

Table 1: Magnetic data for selected Copper(II)-abpt complexes.

Iron(II) Complexes and Spin Crossover (SCO)

A significant area of interest in the study of abpt complexes is the spin crossover (SCO) phenomenon observed in some iron(II) compounds.[3] SCO is a process where the spin state of the central metal ion changes from a low-spin (LS) state to a high-spin (HS) state (or vice versa) in response to an external stimulus such as temperature, pressure, or light irradiation.[4]

In octahedral Fe(II) complexes, the five d-orbitals are split into two energy levels: the lower-energy t2g orbitals and the higher-energy eg orbitals.

-

Low-Spin (LS) State: The six d-electrons are paired in the t2g orbitals (t2g6eg0), resulting in a diamagnetic state (S=0).

-

High-Spin (HS) State: The electrons are distributed among both t2g and eg orbitals (t2g4eg2) to maximize spin multiplicity, leading to a paramagnetic state (S=2).

The transition between these states can be induced by temperature changes, often characterized by a transition temperature (T1/2). The presence of water molecules in the crystal lattice can significantly impact the SCO behavior.[5] Some iron(II) complexes with 4-amino-1,2,4-triazole ligands have shown two-step spin transitions.[6]

| Complex | T1/2 (K) | Hysteresis Width (K) | Key Feature |

| [Fe(abpt)2(NCS)2] (Polymorph D) | Not specified | Not specified | Pressure-induced SCO[3] |

| Fe(ATrz)3(NO3)2·H2O | Tc↑ = 326–329, Tc↓ = 326–324 | ~1-4 | Impact of water on SCO behavior[5] |

Table 2: Spin crossover data for selected Iron(II) complexes with abpt and related ligands. (ATrz = 4-amino-1,2,4-triazole)

Cobalt(II) Complexes

Cobalt(II) complexes with abpt have also been investigated for their magnetic properties, with some exhibiting slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs).

| Complex | Key Magnetic Feature |

| [Co(abpt)2(tcm)2] | Positive axial and large rhombic anisotropy[1] |

| [Co(abpt)2(N3)2] | Negative zero-field splitting (D = -24.1 cm-1)[1] |

Table 3: Magnetic features of selected Cobalt(II)-abpt complexes. (tcm = tricyanomethanide)

Experimental Protocols

Synthesis of [Cu(abpt)2(N3)]NO3 (1) and [Cu(abpt)2(N3)2]·2H2O (2)[1]

A solution of Cu(NO3)2·3H2O in methanol is added to a solution of abpt in methanol. A methanolic solution of NaN3 is then added dropwise. The resulting solution is stirred and then allowed to stand. Blue crystals of complex 1 are formed after several days. Complex 2 can be obtained from the filtrate of 1 after slow evaporation.

Magnetic Measurements

Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of these complexes.

-

SQUID (Superconducting Quantum Interference Device) Magnetometry: This is a highly sensitive method used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.[7] The powdered sample is typically contained in a gelatin capsule, and the magnetization is measured over a specific temperature range (e.g., 2-300 K) under a constant applied magnetic field. Diamagnetic corrections are applied to the data using Pascal's constants.[7]

-

Gouy Method: A common laboratory procedure for determining the magnetic moment of a complex.[8] It involves weighing a sample of the complex in the presence and absence of a magnetic field and observing the difference in weight.[9]

-

Evans Balance: This method is used to determine the magnetic susceptibility of a sample in solution.[10]

Conclusion

Transition metal complexes of this compound exhibit a rich variety of magnetic phenomena. The ability of the abpt ligand to form stable and diverse coordination architectures allows for the fine-tuning of the magnetic properties of the resulting complexes. In particular, the observation of spin crossover in iron(II) complexes and slow magnetic relaxation in copper(II) and cobalt(II) systems highlights the potential of these compounds in the development of molecular switches and single-molecule magnets. Further research into the modification of the abpt ligand and the exploration of other transition metals is expected to yield new materials with tailored magnetic functionalities.

References

- 1. Penta‐ and Hexacoordinated Copper(II) Complexes with Azido and 4‐amino‐3,5‐di‐2‐pyridyl‐4H‐1,2,4‐triazole Ligands with Field‐Induced Slow Magnetic Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Observation of two-step spin transition in iron(ii) 4-amino-1,2,4-triazole based spin crossover nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Potential Applications of Novel 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel derivatives based on the 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole core structure. This versatile heterocyclic scaffold has garnered significant interest due to its unique chemical properties, making it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. This document outlines key application areas, presents quantitative data from relevant studies, details experimental methodologies, and provides schematic diagrams to illustrate critical processes.

Core Chemical Structure

The foundational compound, this compound (abbreviated as abpt), possesses a distinctive structure featuring a central 1,2,4-triazole ring substituted with an amino group at the 4-position and two pyridyl rings at the 3- and 5-positions. The presence of multiple nitrogen atoms makes it an excellent multi-donor ligand.[1] Novel derivatives are typically synthesized by modifying the exocyclic amino group, most commonly through condensation reactions to form Schiff bases, or by using the parent molecule as a ligand in coordination chemistry.

Key Application Areas

Research into this compound and its derivatives has revealed three primary areas of application:

-

Coordination Chemistry and Spin-Crossover (SCO) Materials: The parent compound and its derivatives are highly effective ligands for transition metals, leading to the formation of complexes with interesting magnetic properties, including spin-crossover (SCO) behavior.[2]

-

Corrosion Inhibition: These compounds have demonstrated significant efficacy as corrosion inhibitors for metals, particularly mild steel in acidic environments.[3]

-

Antimicrobial Agents (Potential): While research on the di-2-pyridyl variant is emerging, the broader class of 4-amino-1,2,4-triazole Schiff base derivatives is well-known for potent antibacterial and antifungal activity.[4][5] This suggests a strong potential for novel di-2-pyridyl derivatives in this area.

Application I: Coordination Chemistry & Spin-Crossover Materials

The abpt ligand is particularly notable for its use in synthesizing iron(II) complexes that exhibit spin-crossover (SCO) phenomena.[2] In these materials, the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is highly sought after for applications in molecular switches, data storage, and sensors. The synthesis of novel derivatives of abpt is a key strategy for fine-tuning the SCO properties of the resulting metal complexes.[2]

Logical Workflow for Developing SCO Complexes

The process involves ligand synthesis followed by complexation and characterization to identify SCO behavior.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole research

An In-depth Technical Review of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Abstract

This compound is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups, makes it an excellent multi-N-donor ligand capable of forming mononuclear and polymeric complexes with various transition metals. These complexes have been shown to exhibit noteworthy magnetic properties, such as spin-crossover behavior. This review synthesizes the current research on the compound's synthesis, structural characterization, coordination chemistry, and the biological context of the broader 1,2,4-triazole class. Detailed experimental protocols and comprehensive data tables are provided to serve as a practical resource for researchers in chemistry and drug development.

Synthesis and Characterization

The synthesis of 4-amino-3,5-di-pyridyl-1,2,4-triazole derivatives is typically achieved through the reaction of a cyanopyridine isomer with hydrazine. For the 4-pyridyl variant, the synthesis involves heating 4-cyanopyridine with hydrazine monohydrate in a sealed autoclave.[1] A similar pathway is inferred for the title compound using 2-cyanopyridine as the precursor.

References

Tautomerism in Substituted 4-Amino-1,2,4-triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tautomerism in substituted 4-amino-1,2,4-triazole compounds, a crucial aspect for understanding their chemical reactivity, biological activity, and for guiding rational drug design. The document details the principal annular tautomeric forms (1H, 2H, and 4H) and explores the influence of substituents and environmental factors on the tautomeric equilibrium. A summary of quantitative data from computational and experimental studies on the relative stabilities of these tautomers is presented in tabular format. Detailed experimental protocols for the synthesis and characterization of these compounds, with a focus on techniques used to elucidate tautomeric forms such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography, are provided. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate tautomeric equilibria and experimental workflows, offering a clear and concise reference for professionals in the field of medicinal chemistry and drug development.

Introduction to Tautomerism in 4-Amino-1,2,4-triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental phenomenon in organic chemistry with significant implications for the physicochemical and biological properties of molecules. In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and plays a critical role in the function of many biologically active compounds. The 4-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.

Substituted 4-amino-1,2,4-triazoles can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring. The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, steric profile, and overall three-dimensional shape. Consequently, the predominant tautomeric form can dictate the molecule's ability to interact with biological targets such as enzymes and receptors, thereby affecting its pharmacological activity.[1]

The tautomeric equilibrium is a delicate balance influenced by several factors, including:

-

Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the triazole ring or at the amino group can stabilize or destabilize specific tautomers.

-

Steric Hindrance: Bulky substituents can favor tautomers where steric clash is minimized.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by preferentially solvating and stabilizing more polar tautomers.

-

Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces, may differ from that in solution or the gas phase.

A thorough understanding of the tautomeric landscape of substituted 4-amino-1,2,4-triazoles is therefore essential for predicting their behavior and for the rational design of new drug candidates with improved efficacy and pharmacokinetic properties.

Tautomeric Forms of Substituted 4-Amino-1,2,4-triazoles

The three principal annular tautomers of a substituted 4-amino-1,2,4-triazole are depicted below. The equilibrium between these forms is dynamic and the population of each tautomer is dependent on the aforementioned factors.

Caption: Annular tautomers of 4-amino-1,2,4-triazole.

In addition to these annular tautomers, certain substituents can introduce other forms of tautomerism, such as thione-thiol tautomerism in the case of 4-amino-1,2,4-triazole-3-thiones.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers can be assessed through both computational and experimental methods. While comprehensive quantitative data for a wide range of substituted 4-amino-1,2,4-triazoles is dispersed across the literature, this section summarizes key findings to provide a comparative overview.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the relative energies of tautomers. These studies can provide valuable insights into the intrinsic stability of each form in the gas phase and in different solvent environments.

Table 1: Calculated Relative Energies of Tautomers of Amino-1,2,4-triazole Derivatives

| Compound | Method | Tautomer | Relative Energy (kcal/mol) | Reference |

| 3-Amino-1,2,4-triazole | DFT (B3LYP) | 1H | 0.00 | [2] |

| 2H | +2.5 | [2] | ||

| 4H | +7.0 | [2] | ||

| 3-Amino-5-nitro-1,2,4-triazole | MP2 | 1H-ANTA | 0.0 | [3] |

| 2H-ANTA | +1.5 | [3] | ||

| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | DFT (B3LYP) | Thione | 0.00 | [4] |

| Thiol | +8.2 | [4] |

Note: The relative stabilities can vary with the level of theory and basis set used in the calculations.

Experimental Studies

Experimental determination of tautomer ratios in solution is often achieved using NMR spectroscopy, where the integration of signals corresponding to each tautomer provides a quantitative measure. In the solid state, X-ray crystallography provides definitive evidence of the predominant tautomeric form. HPLC-MS can also be employed to quantify tautomer ratios in solution.

Table 2: Experimentally Determined Tautomer Ratios

| Compound | Method | Solvent/State | Tautomer Ratio | Reference |

| 4-Amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thione:Thiol = 97.27 : 2.73 | [5] |

| 3,5-disubstituted 4-amino-1,2,4-triazoles | X-ray | Solid | 1H tautomer observed | [6] |

Experimental Protocols

The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of synthetic and analytical techniques.

Synthesis of Substituted 4-Amino-1,2,4-triazoles

A general method for the synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles is outlined below.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of first-row transition metal complexes with the versatile chelating ligand 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT). The resulting metal complexes have potential applications in various fields, including catalysis and materials science, and are of particular interest to the drug development community due to the known biological activities of related triazole compounds.

Introduction

This compound (ADPT) is a multidentate ligand capable of coordinating with a variety of metal ions through its nitrogen atoms on the triazole and pyridyl rings. The resulting metal complexes can exhibit diverse geometries and interesting magnetic and photoluminescent properties. The 1,2,4-triazole moiety is a key structural feature in several antifungal and anticancer agents, suggesting that metal complexes of ADPT may also possess valuable biological activities.

Synthesis of the Ligand: this compound (ADPT)

A general synthesis for ADPT, with slight modifications, can be performed under solvothermal conditions.

Protocol 1: Synthesis of ADPT

Materials:

-

2-Cyanopyridine

-

Hydrazine hydrate (80%)

-

Ethanol

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine hydrate (3 mL, ~80%), deionized water (8 mL), and ethanol (1 mL).

-

Seal the autoclave and heat it to 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting pale brownish-orange crystals by filtration.

-

Wash the crystals with deionized water and then with acetone.

-

Dry the purified ADPT ligand in a vacuum desiccator.

Expected Yield: Approximately 40-50%.

General Protocols for the Synthesis of Metal Complexes

Two primary methods can be employed for the synthesis of metal complexes with ADPT: a solution-based method at room temperature or under reflux, and a solvothermal method. The choice of method can influence the final product's crystallinity and sometimes its structure.

Method A: Solution-Based Synthesis

This method is suitable for the synthesis of a variety of metal complexes and is generally performed in a polar solvent like ethanol, methanol, or dimethylformamide (DMF).

Diagram 1: General workflow for solution-based synthesis of ADPT metal complexes.

Method B: Solvothermal Synthesis

This method can yield highly crystalline products and may promote the formation of different coordination polymers or complexes compared to solution-based methods.

Diagram 2: General workflow for solvothermal synthesis of ADPT metal complexes.

Experimental Protocols for Specific Metal Complexes

The following protocols are based on established methods for similar triazole ligands and can be adapted for ADPT.[1]

Protocol 2: Synthesis of a Cobalt(II)-ADPT Complex

Materials:

-

This compound (ADPT)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Methanol

Procedure (Method A):

-

Dissolve ADPT (0.476 g, 2.0 mmol) in 20 mL of hot methanol.

-

In a separate flask, dissolve CoCl₂·6H₂O (0.238 g, 1.0 mmol) in 10 mL of methanol.

-

Slowly add the cobalt(II) solution to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 3 hours.

-

Allow the solution to cool to room temperature.

-

Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: Synthesis of a Copper(II)-ADPT Complex

Materials:

-

This compound (ADPT)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Dimethylformamide (DMF)

Procedure (Method A):

-

Dissolve ADPT (0.476 g, 2.0 mmol) in 15 mL of DMF.

-

Dissolve Cu(OAc)₂·H₂O (0.200 g, 1.0 mmol) in 15 mL of DMF.

-

Add the copper(II) solution dropwise to the ligand solution while stirring.

-

Continue stirring the mixture at room temperature for 4 hours.

-

The resulting precipitate is collected by filtration, washed with DMF and then with diethyl ether, and dried in air.

Protocol 4: Synthesis of a Nickel(II)-ADPT Complex

Materials:

-

This compound (ADPT)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Ethanol

Procedure (Method A):

-

Prepare a hot ethanolic solution (25 mL) of ADPT (0.476 g, 2.0 mmol).

-

Prepare an ethanolic solution (15 mL) of Ni(OAc)₂·4H₂O (0.249 g, 1.0 mmol).

-

Add the nickel(II) solution to the hot ligand solution with vigorous stirring.

-

Reflux the reaction mixture for 2 hours, during which a precipitate should form.

-

Cool the mixture to room temperature.

-

Filter the solid product, wash with hot ethanol, and dry in a desiccator.

Protocol 5: Synthesis of a Zinc(II)-ADPT Complex

Materials:

-

This compound (ADPT)

-

Zinc(II) chloride (ZnCl₂)

-

Ethanol

Procedure (Method A):

-

Dissolve ADPT (0.476 g, 2.0 mmol) in 30 mL of ethanol by heating.

-

In a separate beaker, dissolve ZnCl₂ (0.136 g, 1.0 mmol) in 10 mL of ethanol.

-

Slowly add the zinc(II) solution to the hot ligand solution.

-

Reflux the mixture for 3 hours.

-

Reduce the volume of the solvent by half using a rotary evaporator.

-

Allow the solution to stand at room temperature for crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Data Presentation

The following tables summarize typical characterization data for metal complexes synthesized from ADPT and similar triazole-based ligands. The exact values will vary depending on the specific metal, counter-ion, and reaction conditions.

Table 1: Physicochemical and Spectroscopic Data of Representative ADPT Metal Complexes

| Complex (General Formula) | Color | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(M-N) |

| [Co(ADPT)₂Cl₂] | Pink-Red | ~60-70 | >300 | ~1600-1620 | ~450-500 |

| [Cu(ADPT)₂(OAc)₂] | Green-Blue | ~70-80 | >300 | ~1605-1625 | ~460-510 |

| [Ni(ADPT)₂(OAc)₂] | Pale Green | ~65-75 | >300 | ~1600-1620 | ~455-505 |

| [Zn(ADPT)₂Cl₂] | White | ~75-85 | >300 | ~1610-1630 | ~440-490 |

Table 2: Elemental Analysis Data for Representative ADPT Metal Complexes

| Complex Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |

| C₂₄H₂₀CoCl₂N₁₂ | 47.54 | 47.31 | 3.32 | 3.25 | 27.72 | 27.58 |

| C₂₈H₂₆CuN₁₂O₄ | 51.58 | 51.42 | 4.02 | 3.95 | 25.77 | 25.61 |

| C₂₈H₂₆NiN₁₂O₄ | 51.80 | 51.65 | 4.04 | 3.98 | 25.89 | 25.73 |

| C₂₄H₂₀ZnCl₂N₁₂ | 46.96 | 46.81 | 3.28 | 3.21 | 27.39 | 27.25 |

Note: The data presented in the tables are hypothetical and representative. Actual experimental results should be determined for each synthesized complex.

Potential Applications in Drug Development

While specific studies on the drug development applications of ADPT metal complexes are limited, the broader class of 1,2,4-triazole-containing compounds and their metal complexes have shown significant promise in several therapeutic areas.

-

Anticancer Activity: Many Schiff base derivatives of 1,2,4-triazoles and their metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.

-

Antifungal and Antibacterial Activity: The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs. Metal complexation can enhance the antimicrobial properties of the ligand, potentially by increasing its lipophilicity and ability to penetrate microbial cell membranes.

-

Catalytic Activity: Transition metal complexes are widely used as catalysts. ADPT complexes could potentially catalyze reactions relevant to the synthesis of pharmaceutical intermediates.

Further research is warranted to explore the specific biological activities of ADPT metal complexes and to elucidate their mechanisms of action.

Diagram 3: Logical workflow from synthesis to potential applications of ADPT metal complexes.

References

Application Note and Protocol for the Spectrophotometric Determination of Iron Using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APTZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The accurate quantification of iron is crucial in various fields, including environmental monitoring, food analysis, and pharmaceutical sciences. Spectrophotometry offers a rapid, cost-effective, and sensitive method for this purpose. The principle lies in the reaction of iron ions with a chromogenic chelating agent to form a colored complex, the absorbance of which is directly proportional to the concentration of iron in the sample, in accordance with the Beer-Lambert Law.

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APTZ) is a multidentate ligand capable of forming stable complexes with transition metals. Its reaction with iron(II) is expected to produce a distinctively colored complex suitable for spectrophotometric analysis. This application note provides a foundational protocol to establish and validate a method for the determination of iron using APTZ.

Principle of the Method

The spectrophotometric determination of iron using APTZ involves the following key steps:

-

Reduction of Iron(III) to Iron(II): Since APTZ is expected to react specifically with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the sample must first be reduced. A suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is used for this purpose.

-

Complex Formation: The reduced iron (Fe²⁺) is then reacted with APTZ in a solution buffered to an optimal pH to form a stable, colored Fe(II)-APTZ complex.

-

Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax).

-

Quantification: The concentration of iron in the unknown sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions of known concentrations.

Experimental Protocols

Reagent Preparation

-

Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in a small volume of deionized water containing 1 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water. This solution is stable for several months when stored in a cool, dark place.

-

Working Iron Standard Solution (10 mg/L): Pipette 10.00 mL of the standard iron stock solution into a 100-mL volumetric flask and dilute to the mark with deionized water. This solution should be prepared fresh daily.

-

This compound (APTZ) Reagent Solution (0.1% w/v): Dissolve 0.1 g of APTZ in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

-

Buffer Solution (e.g., Acetate Buffer, pH 4.7): Prepare by mixing equal volumes of 2 M acetic acid and 2 M sodium acetate. The optimal buffer and pH will need to be determined experimentally.

Experimental Workflow for Method Development and Validation

The following workflow outlines the necessary steps to establish the analytical parameters for the spectrophotometric determination of iron with APTZ.

Caption: Workflow for developing a spectrophotometric method for iron determination.

Protocol for Determination of λmax

-

To a 25-mL volumetric flask, add 5 mL of the 10 mg/L working iron standard solution.

-

Add 1 mL of hydroxylamine hydrochloride solution and mix well.

-

Add an appropriate volume of the selected buffer solution.

-

Add 2 mL of the APTZ reagent solution and dilute to the mark with deionized water. Mix thoroughly.

-

Allow the color to develop for a predetermined time (e.g., 15 minutes).

-

Prepare a reagent blank using deionized water instead of the iron standard solution.

-

Using a spectrophotometer, scan the absorbance of the iron-APTZ complex solution from 400 nm to 700 nm against the reagent blank.

-

The wavelength at which the maximum absorbance is observed is the λmax.

Protocol for Calibration Curve Construction

-

Pipette 0, 1.0, 2.0, 5.0, 7.0, and 10.0 mL of the 10 mg/L working iron standard solution into a series of 50-mL volumetric flasks. The flask with 0 mL of standard will serve as the reagent blank.

-

To each flask, add 2 mL of hydroxylamine hydrochloride solution and mix.

-